
1-(2-Bromo-6-methoxypyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-6-methoxypyridin-3-yl)ethanone is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . This compound is characterized by the presence of a bromine atom at the 2-position and a methoxy group at the 6-position of a pyridine ring, with an ethanone group attached to the 3-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-(2-Bromo-6-methoxypyridin-3-yl)ethanone typically involves the bromination of 6-methoxypyridin-3-yl ethanone. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents . The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
1-(2-Bromo-6-methoxypyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like potassium permanganate or sodium borohydride for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-6-methoxypyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the development of new chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-6-methoxypyridin-3-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, and its ethanone group can participate in various chemical transformations. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
1-(2-Bromo-6-methoxypyridin-3-yl)ethanone can be compared with other similar compounds, such as:
2-Bromo-1-(6-methoxypyridin-3-yl)ethan-1-one: Similar structure but different substitution pattern.
1-(6-Methoxypyridin-3-yl)ethanone: Lacks the bromine atom, leading to different reactivity and applications.
2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)ethanone: Contains additional substituents that alter its chemical properties
Propiedades
Fórmula molecular |
C8H8BrNO2 |
|---|---|
Peso molecular |
230.06 g/mol |
Nombre IUPAC |
1-(2-bromo-6-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)6-3-4-7(12-2)10-8(6)9/h3-4H,1-2H3 |
Clave InChI |
JYDKROOEEJOIDY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(N=C(C=C1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13668132.png)
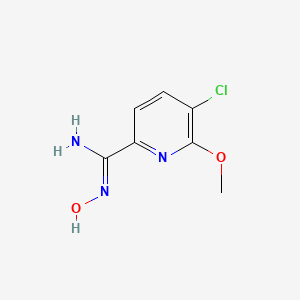
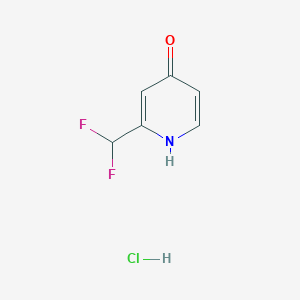
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668154.png)

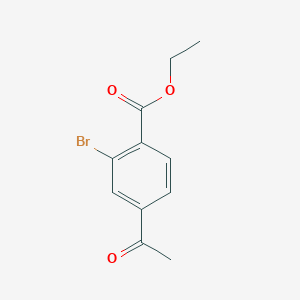

![1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde](/img/structure/B13668183.png)
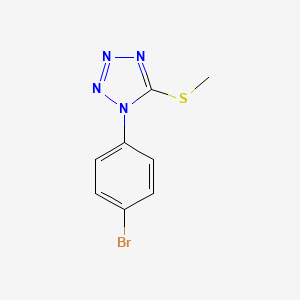
![6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B13668197.png)

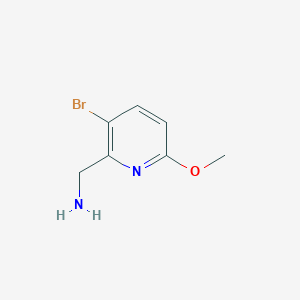

![1-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668224.png)
